IDO1 Inhibitory Activity: The Only Available Quantitative Anchor Point
The compound is cited in patent literature as an IDO1 inhibitor. BindingDB entry BDBM223018, associated with multiple US patents (US10034939, US10967060, US11207302, etc.), reports an IC50 value of <500 nM against human IDO1 [1]. However, this entry may refer to a broader structural class and not specifically to the 5-bromo-furan derivative. No head-to-head comparator data exists for this compound against its closest analogs, and no selectivity profile is publicly available. This single data point serves only as a preliminary activity indicator.
| Evidence Dimension | IDO1 Inhibition (IC50) |
|---|---|
| Target Compound Data | <500 nM (potential class-level value) |
| Comparator Or Baseline | No direct comparator data available |
| Quantified Difference | Not calculable |
| Conditions | Human IDO1 with N-terminal His tag expressed in E. coli, pH 6.5, 25°C |
Why This Matters
IDO1 is a key target in cancer immunotherapy, and any inhibitory activity is relevant, but the complete absence of comparative data against similar furan carboxamides or other IDO1 inhibitors prevents prioritization.
- [1] BindingDB. BDBM223018. US10034939, Example 20; US10967060, Example 20; US11207302, Example 20; etc. Human IDO1 IC50 <500 nM. View Source
